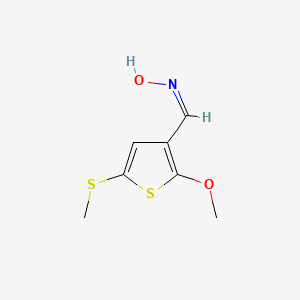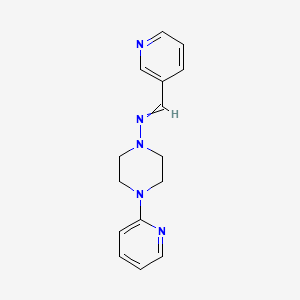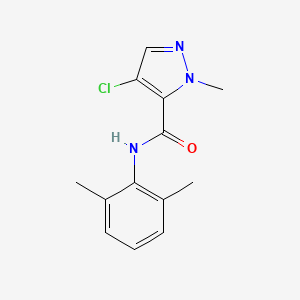
2-methoxy-5-(methylthio)thiophene-3-carbaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-5-(methylthio)thiophene-3-carbaldehyde oxime, also known as MTTCO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTTCO is a heterocyclic compound that contains a thiophene ring, an aldehyde group, an oxime group, and a methoxy group.
Mécanisme D'action
The mechanism of action of 2-methoxy-5-(methylthio)thiophene-3-carbaldehyde oxime is not fully understood. However, studies have suggested that 2-methoxy-5-(methylthio)thiophene-3-carbaldehyde oxime exerts its biological effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and modulation of oxidative stress.
Biochemical and Physiological Effects
2-methoxy-5-(methylthio)thiophene-3-carbaldehyde oxime has been found to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and scavenging of free radicals. 2-methoxy-5-(methylthio)thiophene-3-carbaldehyde oxime has also been shown to modulate various signaling pathways, including the NF-κB and MAPK pathways.
Avantages Et Limitations Des Expériences En Laboratoire
2-methoxy-5-(methylthio)thiophene-3-carbaldehyde oxime has several advantages for lab experiments, including its ease of synthesis and purification, stability, and low toxicity. However, 2-methoxy-5-(methylthio)thiophene-3-carbaldehyde oxime also has some limitations, including its low solubility in water and its potential to form adducts with other compounds.
Orientations Futures
There are several potential future directions for research on 2-methoxy-5-(methylthio)thiophene-3-carbaldehyde oxime. One direction is to investigate its potential use as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another direction is to explore its potential use as a building block for organic electronics and optoelectronics. Additionally, further studies are needed to fully understand the mechanism of action of 2-methoxy-5-(methylthio)thiophene-3-carbaldehyde oxime and its potential interactions with other compounds.
Méthodes De Synthèse
2-methoxy-5-(methylthio)thiophene-3-carbaldehyde oxime can be synthesized using various methods, including the reaction of 2-methoxy-5-(methylthio)thiophene-3-carbaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate in ethanol. The reaction yields 2-methoxy-5-(methylthio)thiophene-3-carbaldehyde oxime as a yellow solid, which can be purified by recrystallization.
Applications De Recherche Scientifique
2-methoxy-5-(methylthio)thiophene-3-carbaldehyde oxime has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-methoxy-5-(methylthio)thiophene-3-carbaldehyde oxime has been found to exhibit anticancer, anti-inflammatory, and antioxidant properties. In agriculture, 2-methoxy-5-(methylthio)thiophene-3-carbaldehyde oxime has been studied for its potential use as a pesticide and insecticide. In materials science, 2-methoxy-5-(methylthio)thiophene-3-carbaldehyde oxime has been investigated for its potential use as a building block for organic electronics and optoelectronics.
Propriétés
IUPAC Name |
(NZ)-N-[(2-methoxy-5-methylsulfanylthiophen-3-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S2/c1-10-7-5(4-8-9)3-6(11-2)12-7/h3-4,9H,1-2H3/b8-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUPPNXAWYLIBY-YWEYNIOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(S1)SC)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(S1)SC)/C=N\O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-hydroxy-1-[2-methoxy-5-(methylsulfanyl)thiophen-3-yl]methanimine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2-chlorophenoxy)ethyl]-2-(2-pyridinyl)-1H-benzimidazole](/img/structure/B5768544.png)
![isopropyl 2-[(ethoxycarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5768548.png)

![N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5768557.png)
![3-({[4-(carboxymethyl)phenyl]amino}carbonyl)-2-pyridinecarboxylic acid](/img/structure/B5768562.png)
![N-(4-ethoxybenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B5768563.png)
![2-[5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5768570.png)
![spiro[oxirane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-3,3-dicarboxamide](/img/structure/B5768585.png)





![N-(1-methyl-1H-pyrazol-3-yl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5768627.png)